6-gingesulfonic acid
6-gingesulfonic acid
6-Gingesulfonic acid, also known as 6-gingesulfonate, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 6-Gingesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-gingesulfonic acid is primarily located in the cytoplasm. Outside of the human body, 6-gingesulfonic acid can be found in ginger and herbs and spices. This makes 6-gingesulfonic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
145937-21-9
VCID:
VC0120603
InChI:
InChI=1S/C17H26O6S/c1-3-4-5-6-15(24(20,21)22)12-14(18)9-7-13-8-10-16(19)17(11-13)23-2/h8,10-11,15,19H,3-7,9,12H2,1-2H3,(H,20,21,22)
SMILES:
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O
Molecular Formula:
C17H26O6S
Molecular Weight:
358.5 g/mol
6-gingesulfonic acid
CAS No.: 145937-21-9
Main Products
VCID: VC0120603
Molecular Formula: C17H26O6S
Molecular Weight: 358.5 g/mol
CAS No. | 145937-21-9 |
---|---|
Product Name | 6-gingesulfonic acid |
Molecular Formula | C17H26O6S |
Molecular Weight | 358.5 g/mol |
IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-3-oxodecane-5-sulfonic acid |
Standard InChI | InChI=1S/C17H26O6S/c1-3-4-5-6-15(24(20,21)22)12-14(18)9-7-13-8-10-16(19)17(11-13)23-2/h8,10-11,15,19H,3-7,9,12H2,1-2H3,(H,20,21,22) |
Standard InChIKey | UGTSZVWDFDIWIG-UHFFFAOYSA-N |
SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |
Canonical SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |
Description | 6-Gingesulfonic acid, also known as 6-gingesulfonate, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 6-Gingesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-gingesulfonic acid is primarily located in the cytoplasm. Outside of the human body, 6-gingesulfonic acid can be found in ginger and herbs and spices. This makes 6-gingesulfonic acid a potential biomarker for the consumption of these food products. |
Synonyms | 6-gingesulfonic acid |
PubChem Compound | 126890 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume